BRD4 Inhibitor-27

Description

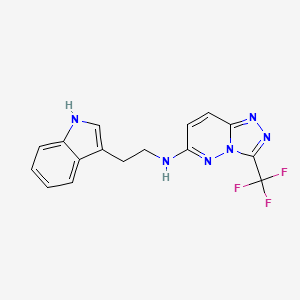

The exact mass of the compound N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is 346.11537893 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N6/c17-16(18,19)15-23-22-14-6-5-13(24-25(14)15)20-8-7-10-9-21-12-4-2-1-3-11(10)12/h1-6,9,21H,7-8H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKFDCYCUKXFBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=NN4C(=NN=C4C(F)(F)F)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of a Potent BRD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of a notable Bromodomain and Extra-Terminal domain (BET) family inhibitor, compound 27 , a potent antagonist of BRD4. By competitively binding to the acetyl-lysine recognition pockets of BRD4, this inhibitor instigates a cascade of downstream effects, leading to the suppression of key oncogenes and the induction of anti-proliferative and pro-apoptotic pathways. This document provides a comprehensive overview of its molecular interactions, downstream signaling consequences, and the experimental protocols utilized to characterize its activity.

Core Mechanism of Action: Competitive Inhibition of BRD4

BRD4 is a critical epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails, a key process in the transcriptional activation of genes, including potent oncogenes like MYC. BRD4 inhibitors, including compound 27 , are small molecules designed to mimic the acetyl-lysine moiety and competitively occupy the bromodomains (BD1 and BD2) of BRD4. This direct binding prevents the association of BRD4 with chromatin, thereby displacing it from gene promoters and enhancers. The result is a significant downregulation of BRD4-dependent gene transcription, which is fundamental to the proliferation and survival of many cancer cells.[1][2]

The development of compound 27 emerged from the optimization of a 3,5-dimethylisoxazole scaffold. This chemical class has been extensively explored for its ability to effectively mimic the acetyl-lysine binding motif.[3][4] Specifically, the optimization from a precursor, compound 26 , led to the creation of compound 27 , a more potent BRD4 inhibitor.[1]

Visualizing the Mechanism of Action

References

The Discovery and Synthesis of BRD4 Inhibitor 10b: A Thieno[3,2-d]pyrimidine-Based Epigenetic Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent Bromodomain and Extra-Terminal (BET) inhibitor, compound 10b , which features a thieno[3,2-d]pyrimidine scaffold. This document details the scientific rationale behind its development, its quantitative inhibitory data, and the experimental protocols for its characterization, serving as a technical guide for professionals in the field of drug discovery and development.

Introduction: Targeting the Epigenome with BRD4 Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical targets in therapeutic areas such as oncology and inflammation.[1] BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histone tails through its two bromodomains, BD1 and BD2.[1] This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby regulating the expression of key genes involved in cell cycle progression and proliferation, including the proto-oncogene MYC.[2] Consequently, the development of small molecule inhibitors that block the BRD4-acetylated histone interaction represents a promising strategy for cancer therapy.[1][3]

The thieno[3,2-d]pyrimidine scaffold has been identified as a promising core structure for the development of potent BRD4 inhibitors. Through a merged pharmacophore strategy, researchers have designed and synthesized a series of derivatives, leading to the discovery of compound 10b as a highly potent and selective inhibitor.[4][5]

Discovery of a Novel Thieno[3,2-d]pyrimidine-Based BRD4 Inhibitor

The development of the thieno[3,2-d]pyrimidine series of BRD4 inhibitors was the result of a rational, structure-based drug design approach. By employing a merged pharmacophore strategy, scientists aimed to create novel chemical entities with high affinity and selectivity for the bromodomains of BRD4. This effort led to the identification of compound 10b , a potent dual inhibitor of PI3Kδ and BRD4.[4][5]

Quantitative Biological Data

Compound 10b has demonstrated potent and balanced inhibitory activity against both the first bromodomain of BRD4 (BRD4-BD1) and the PI3Kδ kinase. The following table summarizes the key quantitative data for this compound.

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Activity |

| 10b | BRD4-BD1 | 19 ± 1 | DLBCL cells | Strong |

| PI3Kδ | 112 ± 8 |

Table 1: In vitro inhibitory activity of compound 10b.[4][5]

BRD4 Signaling Pathway and Mechanism of Action

BRD4 plays a pivotal role in the regulation of gene transcription. By binding to acetylated histones at enhancers and promoters, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation and the expression of target genes, including oncogenes like c-MYC. BRD4 inhibitors, such as compound 10b , competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains, displacing it from chromatin. This prevents the recruitment of the transcriptional machinery and leads to the suppression of target gene expression, ultimately inhibiting cancer cell proliferation.[2]

Synthesis of Thieno[3,2-d]pyrimidine-Based Inhibitors

The synthesis of thieno[3,2-d]pyrimidine derivatives, such as compound 10b , typically involves a multi-step process. A representative synthetic scheme is outlined below. The general approach starts with the construction of the core thieno[3,2-d]pyrimidine ring system, followed by the introduction of various substituents to explore the structure-activity relationship (SAR).

For the synthesis of related thieno[3,2-d]pyrimidine compounds, a common starting material is ethyl 2-aminothiophene-3-carboxylate, which can be reacted with urea to form an intermediate. This intermediate is then treated with POCl3 to yield a chlorinated thieno[3,2-d]pyrimidine. Subsequent nucleophilic substitution reactions with various amines and other reagents allow for the introduction of the desired side chains.

Experimental Protocols

The characterization of BRD4 inhibitors relies on robust and reproducible in vitro assays. Below are detailed protocols for two commonly used methods for determining the inhibitory activity of compounds against BRD4.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of the BRD4 bromodomain to an acetylated histone peptide.

-

Principle: The assay utilizes a terbium (Tb)-labeled donor (e.g., anti-GST antibody) that binds to a GST-tagged BRD4 bromodomain and a dye-labeled acceptor (e.g., biotinylated histone peptide bound to streptavidin-dye). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will disrupt the BRD4-peptide interaction, leading to a decrease in the FRET signal.

-

Materials:

-

GST-tagged BRD4 (BD1) protein

-

Biotinylated acetylated histone H4 peptide

-

Tb-labeled anti-GST antibody (donor)

-

Dye-labeled streptavidin (acceptor)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Test compound (e.g., Compound 10b)

-

384-well microplates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound or vehicle control (DMSO).

-

Add a solution containing the GST-tagged BRD4(BD1) protein and the biotinylated histone peptide.

-

Incubate at room temperature for 30 minutes.

-

Add a solution containing the Tb-labeled anti-GST antibody and the dye-labeled streptavidin.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Measure the fluorescence intensity at the donor and acceptor emission wavelengths using a TR-FRET plate reader.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay also measures the interaction between the BRD4 bromodomain and an acetylated histone peptide.

-

Principle: The assay uses two types of beads: Donor beads (e.g., streptavidin-coated) that bind to a biotinylated acetylated histone peptide, and Acceptor beads (e.g., glutathione-coated) that bind to a GST-tagged BRD4 bromodomain. When the BRD4 protein and the peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An inhibitor disrupts the protein-peptide interaction, separating the beads and reducing the signal.

-

Materials:

-

GST-tagged BRD4 (BD1) protein

-

Biotinylated acetylated histone H4 peptide

-

Streptavidin-coated Donor beads

-

Glutathione-coated Acceptor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4)

-

Test compound (e.g., Compound 10b)

-

384-well microplates (e.g., OptiPlate-384)

-

AlphaScreen-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound or vehicle control (DMSO).

-

Add a solution containing the GST-tagged BRD4(BD1) protein and the biotinylated histone peptide.

-

Incubate at room temperature for 30 minutes.

-

Add the Glutathione Acceptor beads and incubate for 1 hour at room temperature in the dark.

-

Add the Streptavidin Donor beads and incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible reader.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The thieno[3,2-d]pyrimidine scaffold represents a valuable starting point for the development of potent and selective BRD4 inhibitors. Compound 10b exemplifies the success of a rational drug design approach in identifying novel epigenetic modulators with significant therapeutic potential. The detailed biological data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the next generation of BRD4-targeted therapies. Further optimization of this chemical series could lead to the discovery of clinical candidates for the treatment of cancer and other diseases driven by epigenetic dysregulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Thieno[2,3- d]pyrimidine-Based Hydroxamic Acid Derivatives as Bromodomain-Containing Protein 4/Histone Deacetylase Dual Inhibitors Induce Autophagic Cell Death in Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

BRD4 Inhibitor-27: A Technical Overview of its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a significant therapeutic target in oncology and other disease areas due to its critical role as an epigenetic reader.[1][2] BRD4 is a member of the Bromodomain and Extraterminal domain (BET) family of proteins that recognize and bind to acetylated lysine residues on histone tails, a key mechanism in the regulation of gene expression.[1] By recruiting the transcriptional machinery to chromatin, BRD4 drives the expression of critical oncogenes, such as c-Myc, and other genes involved in cell cycle progression and proliferation.[1] Consequently, inhibiting BRD4 function presents a promising strategy for cancer therapy.[3][4][5]

BRD4 Inhibitor-27 is a small molecule designed to specifically target and inhibit the function of BRD4. This technical guide provides a comprehensive overview of the function, mechanism of action, and relevant experimental data for this compound, based on available scientific information.

Core Function and Mechanism of Action

The primary function of this compound is to act as a competitive inhibitor of the bromodomains of BRD4. BRD4 contains two tandem bromodomains, BD1 and BD2, which are responsible for recognizing and binding to acetylated histones.[6] BRD4 inhibitors, including this compound, are designed to mimic the structure of acetylated lysine and bind to the hydrophobic pocket of these bromodomains.[7]

By occupying the bromodomains, this compound prevents the interaction of BRD4 with chromatin.[1] This displacement of BRD4 from the promoter and enhancer regions of its target genes leads to a downregulation of their transcription.[8] A key downstream effect of this inhibition is the suppression of the c-Myc oncogene, which is a major driver of cell proliferation in many cancers.[5][7] The inhibition of BRD4 can also lead to cell cycle arrest and the induction of apoptosis in cancer cells.[8]

Quantitative Data

The inhibitory activity of this compound has been quantified through biochemical assays, with specific IC50 values reported for its interaction with the two bromodomains of BRD4.

| Target Domain | IC50 Value | Reference |

| BRD4 BD1 | 9.6 µM | [9] |

| BRD4 BD2 | 11.3 µM | [9] |

Note: Another report mentions a BRD4 inhibitor, referred to as compound 27, with a more potent IC50 of 794 nM, though it also exhibited off-target effects on CYP2C9 and CYP3A4.[3]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the signaling pathway involving BRD4 and the mechanism of its inhibition by compounds like this compound.

Caption: Mechanism of BRD4 inhibition.

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not publicly available. However, the following are standard methodologies used to characterize BRD4 inhibitors.

Biochemical Assay for BRD4 Binding (AlphaScreen)

This assay is used to determine the IC50 value of an inhibitor for the BRD4 bromodomains.

Principle: A competitive binding assay where a biotinylated BRD4 protein binds to a streptavidin-coated donor bead and a ligand-coated acceptor bead. When in close proximity, a chemiluminescent signal is generated. An inhibitor will compete with the ligand for binding to BRD4, leading to a decrease in the signal.

Methodology:

-

Reagents: Biotinylated BRD4 (BD1 or BD2), streptavidin-coated donor beads, ligand-coated acceptor beads, assay buffer, and this compound.

-

Procedure: a. Prepare a serial dilution of this compound. b. In a 384-well plate, add the biotinylated BRD4 protein. c. Add the serially diluted inhibitor or DMSO (vehicle control). d. Incubate at room temperature. e. Add the acceptor beads and incubate in the dark. f. Add the donor beads and incubate in the dark. g. Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the effect of the inhibitor on the proliferation of cancer cells.

Principle: Measures the metabolic activity of viable cells. For MTT, a tetrazolium salt is reduced to a colored formazan product by metabolically active cells. For CellTiter-Glo, the amount of ATP is quantified, which is proportional to the number of viable cells.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., a c-Myc dependent line like MV4-11) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 72 hours).

-

Measurement:

-

MTT: Add MTT reagent, incubate, and then solubilize the formazan crystals. Read the absorbance at a specific wavelength.

-

CellTiter-Glo: Add the CellTiter-Glo reagent and measure the luminescence.

-

-

Data Analysis: Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Gene Expression Analysis (RT-qPCR)

This method is used to confirm the downregulation of BRD4 target genes, such as c-Myc.

Principle: Measures the relative quantity of specific mRNA transcripts.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at a specific concentration for a defined time.

-

RNA Extraction: Isolate total RNA from the treated and control cells.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform quantitative PCR using primers specific for the target gene (e.g., c-Myc) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a BRD4 inhibitor.

Caption: Preclinical evaluation workflow for BRD4 inhibitors.

References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. abmole.com [abmole.com]

BRD4 Inhibitor-27: A Technical Overview of Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the target protein binding affinity of BRD4 Inhibitor-27, a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. This document includes quantitative binding data, detailed experimental protocols for common binding affinity assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to BRD4 and its Inhibition

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails.[1] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell cycle progression, proliferation, and inflammation, including the well-known oncogene MYC.[1] Dysregulation of BRD4 activity has been implicated in a variety of cancers, making it a compelling therapeutic target.[2] Small molecule inhibitors that occupy the acetyl-lysine binding pocket of BRD4's bromodomains (BD1 and BD2) can disrupt its function and have shown therapeutic promise.

Quantitative Binding Affinity Data

This compound has been characterized as an inhibitor of both the first (BD1) and second (BD2) bromodomains of BRD4. The inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the binding activity by 50%.

| Inhibitor | Target Domain | IC50 (µM) | CAS Number |

| This compound | BRD4 BD1 | 9.6 | 930039-92-2 |

| This compound | BRD4 BD2 | 11.3 | 930039-92-2 |

Data sourced from publicly available chemical supplier databases.

BRD4 Signaling Pathway and Mechanism of Inhibition

BRD4 acts as a scaffold protein that links chromatin to the transcriptional machinery. By binding to acetylated histones, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][3] P-TEFb, which consists of cyclin-dependent kinase 9 (CDK9) and a cyclin T subunit, then phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), stimulating transcriptional elongation of target genes.[2][3][4] BRD4 inhibitors, such as this compound, competitively bind to the bromodomains of BRD4, preventing its association with acetylated histones and thereby downregulating the transcription of key oncogenes like MYC.

Experimental Protocols for Binding Affinity Determination

While the specific experimental protocol used to determine the IC50 values for this compound is not publicly available, the following are detailed methodologies for common, standardized in vitro assays used to characterize BRD4 inhibitors.

Biochemical BRD4 Inhibition Assay (AlphaScreen)

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to measure the direct binding of an inhibitor to a BRD4 bromodomain.[1]

Principle: This assay measures the disruption of the interaction between a biotinylated, acetylated histone peptide and a GST-tagged BRD4 bromodomain. Streptavidin-coated Donor beads bind to the biotinylated peptide, and Glutathione-coated Acceptor beads bind to the GST-tagged BRD4. When in close proximity, excitation of the Donor beads generates singlet oxygen, which travels to the Acceptor beads, resulting in a luminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.[5]

Materials:

-

GST-tagged BRD4(BD1) or BRD4(BD2) protein

-

Biotinylated acetylated histone H4 peptide

-

AlphaScreen Glutathione Acceptor beads

-

AlphaScreen Streptavidin Donor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

This compound (or test compound) dissolved in DMSO

-

384-well white opaque microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Reaction Mixture: In a 384-well plate, add the following in order:

-

5 µL of diluted test compound or vehicle (DMSO) control.

-

5 µL of a solution containing the biotinylated histone peptide.

-

5 µL of a solution containing the GST-tagged BRD4 protein.

-

-

Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.

-

Bead Addition:

-

Add 5 µL of Glutathione Acceptor beads to each well.

-

Shortly after, add 5 µL of Streptavidin-Donor beads to each well. This step should be performed in subdued light.

-

-

Final Incubation: Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.

-

Data Acquisition: Read the plate using an AlphaScreen-compatible microplate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

- 1. benchchem.com [benchchem.com]

- 2. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The bromodomain protein Brd4 is a positive regulatory component of P-TEFb and stimulates RNA polymerase II-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brd4 activates P-TEFb for RNA polymerase II CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Impact of BRD4 Inhibition on c-Myc Expression

A Note on "BRD4 Inhibitor-27": Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." This guide will, therefore, focus on the well-characterized effects of potent and selective BRD4 inhibitors as a class, using prominent examples such as JQ1, to elucidate the impact on c-Myc expression. The principles, mechanisms, and experimental approaches detailed herein are broadly applicable to novel BRD4 inhibitors.

Introduction: BRD4 and c-Myc in Oncology

The c-Myc oncogene is a master transcriptional regulator that is deregulated in a vast number of human cancers, driving proliferation, and promoting tumorigenesis.[1][2] Due to its complex nature, directly targeting c-Myc with small molecules has proven challenging.[2] An effective therapeutic strategy has emerged by targeting the upstream regulators of MYC gene transcription.

One such critical regulator is Bromodomain and Extra-Terminal Domain (BET) protein BRD4.[2][3] BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, recruiting the transcriptional machinery to specific gene loci.[3][4] BRD4 plays a pivotal role in the transcriptional activation of MYC, making it a prime therapeutic target for cancers dependent on high levels of c-Myc expression.[2][5][6] Small molecule inhibitors of the BET family, such as JQ1, have demonstrated the ability to displace BRD4 from chromatin, leading to a potent and selective downregulation of MYC transcription.[5][7]

This technical guide provides an in-depth overview of the mechanism of action of BRD4 inhibitors on c-Myc expression, presents quantitative data from key experiments, details relevant experimental protocols, and provides visual representations of the underlying biological processes.

Mechanism of Action: How BRD4 Inhibitors Suppress c-Myc

BRD4 is integral to the transcriptional elongation of the MYC gene. It binds to acetylated histones at super-enhancer regions associated with the MYC locus.[3] Upon binding, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][5] P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II, an essential step for releasing it from promoter-proximal pausing and initiating productive transcriptional elongation.[5][8]

BRD4 inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pockets (bromodomains) of BRD4.[9] This competitive binding displaces BRD4 from chromatin at the MYC enhancers and promoter.[5][10] The dissociation of the BRD4/P-TEFb complex from the gene locus prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation and a subsequent rapid decrease in MYC mRNA and c-Myc protein levels.[5][11]

Below is a diagram illustrating this signaling pathway and the point of intervention for BRD4 inhibitors.

Quantitative Data on the Effect of BRD4 Inhibitors on c-Myc Expression

The inhibitory effect of BRD4 inhibitors on c-Myc expression has been quantified across numerous cancer cell lines. The data consistently show a rapid and significant dose-dependent reduction in both MYC mRNA and protein levels.

| Inhibitor | Cell Line(s) | Treatment | Effect on MYC mRNA | Effect on c-Myc Protein | Reference |

| JQ1 | Multiple Myeloma (MM.1S, LP-1) | 500 nM, 24h | Significant downregulation | Significant downregulation | [5] |

| JQ1 | Colorectal Cancer (8 cell lines) | 24h | 50-75% reduction | >50% reduction | [12] |

| JQ1 | Endometrial Cancer (HEC-1A, Ishikawa) | Varies | Significant reduction | Significant reduction | [2] |

| JQ1 | Chronic Myeloid Leukemia (KU812) | Varies | Downregulation | Downregulation | [6] |

| OTX-015 | Chronic Myeloid Leukemia (KU812, K562) | Varies | Downregulation | Downregulation | [6] |

| dBET1 | Colorectal Cancer (LS174t) | Varies | Not specified | Reduction | [7] |

| MZ1 | Colorectal Cancer (LS174t) | Varies | Not specified | Reduction | [7] |

Detailed Experimental Protocols

To assess the effect of a BRD4 inhibitor on c-Myc expression, several key experiments are routinely performed.

This technique is used to measure the relative amount of c-Myc protein in cells following inhibitor treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the BRD4 inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to normalize the data.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities.[13]

RT-qPCR is used to measure the levels of MYC gene transcripts.

Protocol:

-

Cell Culture and Treatment: Treat cells with the BRD4 inhibitor as described for Western blotting.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the MYC gene. Include primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in MYC mRNA expression between treated and control samples.[10]

ChIP is used to determine if the BRD4 inhibitor displaces BRD4 from the MYC gene locus.

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with the inhibitor or vehicle. Cross-link proteins to DNA by adding formaldehyde to the culture medium.[9]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.[9]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 overnight. Use a non-specific IgG as a negative control.[9]

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.[9]

-

DNA Purification: Purify the DNA from the immunoprecipitated samples.

-

qPCR Analysis: Perform qPCR using primers designed to amplify specific regions of the MYC promoter or enhancer to quantify the amount of BRD4-bound DNA.[10]

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow and the logical cascade of events following BRD4 inhibition.

Conclusion

Targeting the epigenetic reader BRD4 with small molecule inhibitors is a validated and potent strategy for downregulating the expression of the c-Myc oncoprotein. The mechanism is well-defined, involving the displacement of BRD4 from the MYC gene's regulatory elements, which in turn halts transcriptional elongation. This leads to a rapid decrease in c-Myc levels, resulting in cell cycle arrest and apoptosis in susceptible cancer cells. The experimental protocols detailed in this guide provide a robust framework for evaluating the efficacy of novel BRD4 inhibitors, such as the hypothetical "this compound," in modulating the critical BRD4/c-Myc axis.

References

- 1. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]

- 2. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of BRD4 Inhibitors in Gene Transcription: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain sufficient in-depth experimental data, specific signaling pathways, or detailed protocols for a compound designated "BRD4 Inhibitor-27" (CAS 930039-92-2). While this compound is available from commercial suppliers, it appears to be a screening molecule with limited published characterization. Therefore, this technical guide will provide a comprehensive overview of the role of well-characterized BRD4 inhibitors in gene transcription, using established examples to fulfill the core requirements of this request. The principles, mechanisms, and experimental approaches described herein are broadly applicable to the study of novel BRD4 inhibitors.

Introduction: BRD4 as a Master Regulator of Gene Transcription

Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers."[1][2] BRD4 plays a pivotal role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone proteins, which are markers of active chromatin.[3] This interaction allows BRD4 to serve as a scaffold, recruiting the transcriptional machinery to promoters and enhancers, thereby driving the expression of genes crucial for cell cycle progression, proliferation, and inflammation.[2][3] Notably, BRD4 is essential for the transcription of key oncogenes, including MYC, making it a significant target in cancer therapy.[4][5]

Mechanism of Action of BRD4 Inhibitors

BRD4 inhibitors are small molecules that function by competitively binding to the acetyl-lysine binding pockets within the two N-terminal bromodomains (BD1 and BD2) of BRD4.[1][3] This competitive inhibition prevents BRD4 from associating with acetylated histones on chromatin.[3] The primary consequences of this action are:

-

Displacement from Chromatin: By blocking the interaction with acetylated histones, BRD4 inhibitors displace BRD4 from gene promoters and super-enhancers.[1][6]

-

Inhibition of Transcriptional Elongation: The displacement of BRD4 prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex. This, in turn, prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation of BRD4-dependent genes.[1]

-

Downregulation of Oncogene Expression: A primary outcome of BRD4 inhibition is the suppression of key oncogenes, such as MYC, which are highly dependent on BRD4 for their expression.[4][6]

This cascade of events ultimately leads to cell cycle arrest, cellular senescence, and apoptosis in cancer cells.[7]

Signaling Pathways Modulated by BRD4 Inhibition

BRD4 is a central node in various signaling pathways that control cell growth and proliferation. By inhibiting BRD4, small molecules can effectively disrupt these oncogenic signaling cascades.

Quantitative Data for BRD4 Inhibitors

While specific data for "this compound" is not publicly available, the following tables summarize representative quantitative data for the well-characterized BRD4 inhibitor, JQ1, to illustrate the typical parameters assessed for this class of compounds.

Table 1: In Vitro Activity of JQ1

| Assay Type | Cell Line | Parameter | Value | Reference |

| Binding Assay | BRD4(BD1) | IC50 | 77 nM | [8] |

| Cell Viability | various | GI50 | 0.1 - 1 µM | [8] |

| c-Myc Expression | Ty82 | IC50 | ~1 µM | [9] |

Table 2: In Vivo Efficacy of JQ1 in a Xenograft Model

| Cancer Type | Animal Model | JQ1 Dosage | Outcome | Reference |

| Merkel Cell Carcinoma | Xenograft Mouse Model | 50 mg/kg/day (i.p.) | Tumor Growth Inhibition | [10] |

Experimental Protocols

The study of BRD4 inhibitors involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the genomic locations of BRD4 binding and to assess its displacement by an inhibitor.

Methodology:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with the BRD4 inhibitor or a vehicle control for a specified time.

-

Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 base pairs using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a standard column-based method.

-

Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Reverse Transcription Quantitative PCR (RT-qPCR)

Objective: To measure the effect of a BRD4 inhibitor on the expression of target genes.

Methodology:

-

Cell Culture and Treatment: Treat cells with the BRD4 inhibitor or vehicle control for the desired time.

-

RNA Extraction: Isolate total RNA from the cells using a reagent like TRIzol.[7]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[7]

-

qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for the target genes (e.g., MYC) and a housekeeping gene for normalization.[7]

-

Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.

Conclusion and Future Directions

BRD4 inhibitors represent a promising class of therapeutic agents for the treatment of various cancers and other diseases.[3] By targeting the epigenetic regulation of gene expression, these molecules can disrupt fundamental cellular processes that drive tumorigenesis. While numerous BRD4 inhibitors are currently in preclinical and clinical development, further research is needed to understand the mechanisms of resistance and to identify predictive biomarkers for patient stratification. The development of more selective inhibitors for different BET family members or even for the individual bromodomains of BRD4 may lead to improved therapeutic outcomes with fewer side effects.

References

- 1. benchchem.com [benchchem.com]

- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of BRD4 triggers cellular senescence through suppressing aurora kinases in oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

BRD4 Inhibitor-27 and Chromatin Remodeling: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression through their role in recognizing acetylated histones and recruiting transcriptional machinery. This function makes them a compelling target for therapeutic intervention in various diseases, including cancer. This technical guide provides a comprehensive overview of the role of BRD4 in chromatin remodeling and the mechanism of action of BRD4 inhibitors, with a focus on the principles of their application in research and drug development. Due to the limited public information on a specific "BRD4 Inhibitor-27," this guide will utilize data from well-characterized BRD4 inhibitors like JQ1 to illustrate the core concepts and experimental approaches.

Introduction: BRD4 and its Role in Chromatin Dynamics

BRD4 is a member of the BET family of proteins that acts as an epigenetic reader.[1][2] It plays a pivotal role in gene transcription by binding to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[1][2] This binding serves as a scaffold to recruit the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of target genes, including key oncogenes like MYC.[3]

Beyond its role as a scaffold, BRD4 also possesses intrinsic histone acetyltransferase (HAT) activity, contributing to the maintenance of an open chromatin state.[4] This dual function as both a reader and a writer of the histone code places BRD4 at a central nexus of transcriptional regulation and chromatin architecture.

Mechanism of Action of BRD4 Inhibitors

BRD4 inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains.[1][2] By occupying these pockets, they prevent BRD4 from associating with acetylated histones on chromatin.[1] This displacement disrupts the recruitment of the transcriptional machinery, leading to the downregulation of BRD4-dependent genes.[1] The well-studied BRD4 inhibitor, JQ1, exemplifies this mechanism, demonstrating potent displacement of BRD4 from chromatin and subsequent anti-proliferative effects in various cancer models.[5]

Quantitative Data on BRD4 Inhibitor Activity

The efficacy of BRD4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes representative IC50 values for the well-characterized BRD4 inhibitor JQ1 against BRD4 bromodomains.

| Inhibitor | Target | Assay Format | IC50 (nM) | Reference |

| (+)-JQ1 | BRD4 (BD1) | AlphaScreen | 77 | F. Filippakopoulos et al., Nature 2010 |

| (+)-JQ1 | BRD4 (BD2) | AlphaScreen | 33 | F. Filippakopoulos et al., Nature 2010 |

Note: IC50 values can vary depending on the assay format and experimental conditions.

Signaling Pathway of BRD4-mediated Transcription

The following diagram illustrates the central role of BRD4 in recruiting the transcriptional machinery to active genes and how BRD4 inhibitors disrupt this process.

Caption: BRD4 binds to acetylated histones and recruits P-TEFb to promote transcription. BRD4 inhibitors competitively block this interaction.

Experimental Protocols

Studying the effects of BRD4 inhibitors on chromatin remodeling requires specialized molecular biology techniques. The following sections provide detailed protocols for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq).

Chromatin Immunoprecipitation (ChIP-seq) Protocol for BRD4

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, in this case, BRD4.[4][6]

Objective: To determine the genomic locations where BRD4 is bound and how this binding is altered by treatment with a BRD4 inhibitor.

Materials:

-

Cells of interest

-

BRD4 inhibitor (e.g., JQ1) and vehicle control (e.g., DMSO)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

ChIP-validated anti-BRD4 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

Reagents for library preparation and sequencing

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to ~80-90% confluency.

-

Treat cells with the desired concentration of BRD4 inhibitor or vehicle for the appropriate duration.

-

-

Cross-linking:

-

Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 0.125 M for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to isolate nuclei.

-

Resuspend nuclei in nuclear lysis buffer.

-

Shear chromatin to an average fragment size of 200-500 bp using sonication. Optimization of sonication conditions is critical.[6]

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin in ChIP dilution buffer.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with anti-BRD4 antibody or IgG control overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequencing reads to the reference genome.

-

Identify peaks of BRD4 binding and analyze differential binding between inhibitor-treated and control samples.

-

Assay for Transposase-Accessible Chromatin (ATAC-seq) Protocol

ATAC-seq is a method for mapping chromatin accessibility genome-wide.[7][8] It can be used to assess how BRD4 inhibition alters the chromatin landscape.

Objective: To identify changes in chromatin accessibility following treatment with a BRD4 inhibitor.

Materials:

-

Cells of interest

-

BRD4 inhibitor (e.g., JQ1) and vehicle control (e.g., DMSO)

-

Tn5 transposase and tagmentation buffer

-

DNA purification kit

-

PCR reagents for library amplification

-

Reagents for library purification and sequencing

Procedure:

-

Cell Culture and Treatment:

-

Culture and treat cells with the BRD4 inhibitor as described for ChIP-seq.

-

-

Cell Lysis and Transposition:

-

Harvest and lyse cells to isolate nuclei.

-

Immediately proceed to the transposition reaction by incubating the nuclei with Tn5 transposase, which will simultaneously fragment the DNA and insert sequencing adapters into open chromatin regions.

-

-

DNA Purification:

-

Purify the tagmented DNA.

-

-

Library Amplification:

-

Amplify the library using PCR. The number of cycles should be optimized to avoid over-amplification.

-

-

Library Purification and Sequencing:

-

Purify the amplified library to remove primers and adapters.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequencing reads to the reference genome.

-

Identify peaks of accessible chromatin and analyze differential accessibility between inhibitor-treated and control samples.

-

Experimental Workflow Diagrams

The following diagrams provide a visual representation of the ChIP-seq and ATAC-seq workflows.

Caption: A step-by-step workflow for a BRD4 ChIP-seq experiment.

Caption: A streamlined workflow for an ATAC-seq experiment to assess chromatin accessibility.

Conclusion

BRD4 inhibitors represent a promising class of therapeutic agents that function by modulating the epigenetic landscape of cells. Understanding their mechanism of action and having robust experimental protocols to evaluate their effects are crucial for advancing their development. This guide provides a foundational understanding of BRD4's role in chromatin remodeling and detailed methodologies for investigating the impact of BRD4 inhibition. While specific data for "this compound" is not publicly available, the principles and protocols outlined here are broadly applicable to the study of any BRD4 inhibitor.

References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Chromatin accessibility profiling by ATAC-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Cellular Pathways Affected by BRD4 Inhibitors: A Technical Guide

Disclaimer: Publicly available scientific literature lacks in-depth data specifically for "BRD4 Inhibitor-27" (CAS 930039-92-2). The following guide utilizes the well-characterized and widely studied BRD4 inhibitor, JQ1 , as a representative example to provide a comprehensive overview of the cellular pathways and experimental methodologies associated with BRD4 inhibition. The principles and techniques described are broadly applicable to the study of other BRD4 inhibitors.

Introduction to BRD4 and its Inhibition

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that belongs to the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] It plays a crucial role in regulating gene expression by binding to acetylated lysine residues on histone tails, particularly at super-enhancers and promoters.[1] This binding facilitates the recruitment of the transcriptional machinery, leading to the expression of genes involved in cell cycle progression, proliferation, and inflammation.[1][2] In many cancers, BRD4 is overexpressed or its activity is dysregulated, leading to the aberrant expression of oncogenes such as MYC.[1][3]

BRD4 inhibitors, such as JQ1, are small molecules that competitively bind to the acetyl-lysine binding pockets (bromodomains) of BRD4, thereby displacing it from chromatin.[1][2] This displacement leads to the suppression of BRD4-dependent gene transcription, making these inhibitors a promising class of anti-cancer agents.[1]

Profile of this compound

While detailed studies are not available, the following information for this compound has been compiled from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 930039-92-2 | [4][5] |

| Molecular Formula | C₁₆H₁₃F₃N₆ | [6][7] |

| Molecular Weight | 346.31 g/mol | [7] |

| IC₅₀ (BRD4 BD1) | 9.6 µM | [4][6] |

| IC₅₀ (BRD4 BD2) | 11.3 µM | [4][6] |

| Reported Activity | Anticancer activity in breast cancer research | [6] |

Cellular Pathways Affected by BRD4 Inhibition (Exemplified by JQ1)

JQ1, as a potent and selective BRD4 inhibitor, has been shown to modulate a multitude of cellular signaling pathways, primarily through the transcriptional repression of key regulatory genes.

MYC Oncogene Downregulation

One of the most well-documented effects of BRD4 inhibition is the profound suppression of MYC transcription.[1][3] BRD4 is enriched at the super-enhancer regions that drive MYC expression. JQ1 displaces BRD4 from these regions, leading to a rapid decrease in MYC mRNA and protein levels. This, in turn, inhibits cell proliferation and induces apoptosis in various cancer models.

References

BRD4 Inhibitor JQ1: A Technical Guide for Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bromodomain-containing protein 4 (BRD4) has emerged as a promising therapeutic target in oncology due to its critical role as an epigenetic reader, regulating the transcription of key oncogenes such as c-MYC. Small molecule inhibitors targeting the bromodomains of BRD4 have shown significant anti-tumor activity in a range of preclinical cancer models. This technical guide provides an in-depth overview of JQ1, a potent and well-characterized thieno-triazolo-1,4-diazepine inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a focus on its application in cancer research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to BRD4 and the Role of JQ1

Bromodomain-containing protein 4 (BRD4) is a member of the BET family of proteins that act as epigenetic "readers." It recognizes and binds to acetylated lysine residues on histone tails through its two tandem bromodomains (BD1 and BD2).[1][2] This interaction tethers BRD4 to chromatin, where it recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, leading to the phosphorylation of RNA Polymerase II and promoting the transcriptional elongation of target genes.[3] In many cancers, BRD4 is aberrantly recruited to super-enhancers driving the expression of critical oncogenes, most notably c-MYC, making it a key dependency for tumor cell proliferation and survival.[1][2][4]

JQ1 is a selective, cell-permeable small molecule that competitively binds to the acetyl-lysine binding pockets of BET bromodomains.[1][5][6] By displacing BRD4 from chromatin, JQ1 effectively disrupts the transcriptional machinery responsible for oncogene expression, leading to cell cycle arrest, senescence, and apoptosis in various cancer models.[1][4] Originally developed as a chemical probe to study BET protein function, JQ1 has become a foundational tool in the field and the prototype for numerous BET inhibitors now in clinical development.[6][7]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for JQ1 is the competitive inhibition of the BRD4 bromodomains. The thienodiazepine scaffold of JQ1 exhibits excellent shape complementarity with the hydrophobic acetyl-lysine binding cavity, forming a critical hydrogen bond with a conserved asparagine residue (Asn140 in BRD4 BD1), thereby blocking the interaction with acetylated histones.[6][8] This leads to the displacement of the BRD4 fusion oncoprotein from chromatin.[1]

This displacement has several downstream consequences, primarily the suppression of the c-MYC transcriptional program.[2][4] Additionally, JQ1 has been shown to induce autophagy through the activation of the LKB1/AMPK signaling pathway and inhibit the VEGF/PI3K/AKT pathway in certain cancer types.[9][10]

Quantitative Data Presentation

The in vitro potency and binding affinity of JQ1 have been extensively characterized using various biochemical and biophysical assays. Its efficacy in vivo has been demonstrated in numerous patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.

Table 1: In Vitro Activity of (+)-JQ1 Against BET Bromodomains

| Bromodomain Target | Assay Type | IC50 (nM) | Binding Affinity (Kd) (nM) | Reference(s) |

| BRD4 (BD1) | AlphaScreen | 77 | 50 | [6][11][12][13] |

| BRD4 (BD2) | AlphaScreen | 33 | 90 | [6][11][12][13] |

| BRD2 (BD1) | AlphaScreen | 17.7 | 128 | [11][14] |

| BRD3 (BD1) | ITC | - | 59.5 | [14] |

| CREBBP | AlphaScreen | >10,000 | >10,000 | [6][11] |

Table 2: Representative In Vivo Efficacy of JQ1 in Preclinical Cancer Models

| Cancer Model | Animal Model | JQ1 Dose & Schedule | Outcome | Reference(s) |

| NUT Midline Carcinoma | Xenograft | 50 mg/kg, Daily IP | Tumor regression, improved survival | [6] |

| Pancreatic Ductal Adenocarcinoma | PDX | 50 mg/kg, Daily IP | 40-62% reduction in tumor volume | [15] |

| Thyroid Cancer | ThrbPV/PVKrasG12D mice | 50 mg/kg, Daily IP | Significant tumor growth inhibition | [2] |

| Merkel Cell Carcinoma | Xenograft | 50 mg/kg, Daily IP | Significant attenuation of tumor growth | [4] |

| Neuroblastoma | TH-MYCN Transgenic | 25 mg/kg, Daily IP | Decreased tumor volume, reduced hypoxia | [16] |

Experimental Protocols & Workflow

Evaluating the efficacy and mechanism of a BRD4 inhibitor like JQ1 involves a sequence of in vitro and in vivo experiments. Below are detailed protocols for key assays.

Protocol 1: AlphaScreen Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of JQ1 against the BRD4(BD1)-Histone H4 peptide interaction.

Materials:

-

Recombinant His-tagged BRD4(BD1)

-

Biotinylated tetra-acetylated Histone H4 peptide (H4K5acK8acK12acK16ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

JQ1 compound dissolved in DMSO

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4

-

384-well low-volume ProxiPlates (PerkinElmer)

-

AlphaScreen-capable microplate reader

Procedure:

-

Reagent Preparation:

-

Dilute all reagents in Assay Buffer.

-

Prepare a 12-point serial dilution of JQ1 in DMSO, then dilute into Assay Buffer. The final DMSO concentration in the assay should be <1%.

-

Prepare working solutions of BRD4(BD1) protein and biotinylated H4 peptide. Optimal concentrations should be determined empirically but are typically in the low nanomolar range.

-

-

Assay Plate Setup:

-

To each well of a 384-well plate, add 2 µL of the JQ1 serial dilution or vehicle control (DMSO in Assay Buffer).

-

Add 4 µL of the BRD4(BD1) protein solution to each well.

-

Add 4 µL of the biotinylated H4 peptide to each well.

-

Incubate for 30 minutes at room temperature to allow for binding equilibrium.

-

-

Bead Addition:

-

Prepare a mixture of Donor and Acceptor beads in Assay Buffer according to the manufacturer's instructions. This step should be performed in low light conditions.

-

Add 10 µL of the bead mixture to each well.

-

-

Incubation and Reading:

-

Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

-

Read the plate on an AlphaScreen-capable reader, exciting at 680 nm and measuring emission at 520-620 nm.

-

-

Data Analysis:

-

Normalize the data to high (vehicle control) and low (no protein) controls.

-

Plot the normalized signal versus the log concentration of JQ1.

-

Fit the data using a four-parameter logistic equation to determine the IC50 value.[6]

-

Protocol 2: Western Blot for c-MYC Downregulation

Objective: To assess the effect of JQ1 on the protein levels of the downstream target c-MYC in a cancer cell line.

Materials:

-

Cancer cell line sensitive to JQ1 (e.g., MM.1S, a multiple myeloma line)

-

Complete cell culture medium

-

JQ1 dissolved in DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-c-MYC, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of JQ1 (e.g., 0, 100, 250, 500 nM) for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the plate with 100-200 µL of ice-cold RIPA buffer.

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-c-MYC antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection and Analysis:

Conclusion

JQ1 has been an invaluable chemical probe for validating BRD4 and the BET family as therapeutic targets in cancer. Its well-defined mechanism of action, characterized by the competitive inhibition of BRD4 bromodomains and subsequent downregulation of oncogenic transcription programs, provides a clear rationale for its anti-tumor effects. The quantitative data and experimental protocols outlined in this guide offer a robust framework for researchers to utilize JQ1 and other next-generation BRD4 inhibitors in their own cancer research programs. Continued investigation into the nuanced signaling effects and potential combination strategies will further define the role of this important class of epigenetic inhibitors in oncology.

References

- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]

- 15. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The BET Protein Inhibitor JQ1 Decreases Hypoxia and Improves the Therapeutic Benefit of Anti-PD-1 in a High-Risk Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of the BRD4 Inhibitor JQ1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of JQ1, a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular focus on Bromodomain-containing protein 4 (BRD4). JQ1 serves as a well-characterized exemplar for understanding the therapeutic potential of BRD4 inhibition in oncology.

Core Mechanism of Action

BRD4 is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails, a process crucial for the recruitment of transcriptional machinery to chromatin.[1] This interaction facilitates the expression of a host of genes involved in cell cycle progression, proliferation, and apoptosis, including the prominent oncogene MYC.[2][3] BRD4 inhibitors, such as JQ1, are small molecules designed to competitively bind to the bromodomains of BRD4, thereby preventing its association with acetylated histones.[1] This displacement from chromatin leads to the suppression of target gene transcription, resulting in cell cycle arrest and inhibition of tumor growth.[4][5]

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

JQ1 has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below. These data highlight the varying sensitivity of different cancer types to BRD4 inhibition.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Cancer | 0.188 |

| T47D | Breast Cancer | 0.112 |

| A2780 | Ovarian Cancer | 0.41[6] |

| TOV112D | Ovarian Cancer | 0.75[6] |

| OVK18 | Ovarian Cancer | 10.36[6] |

| HEC151 | Endometrial Cancer | 0.28[6] |

| HEC50B | Endometrial Cancer | 2.51[6] |

| HEC265 | Endometrial Cancer | 2.72[6] |

| NALM6 | Acute Lymphoblastic Leukemia | 0.93[2] |

| REH | Acute Lymphoblastic Leukemia | 1.16[2] |

| SEM | Acute Lymphoblastic Leukemia | 0.45[2] |

| RS411 | Acute Lymphoblastic Leukemia | 0.57[2] |

| H1975 | Lung Adenocarcinoma | ~1.0[5] |

| DV90 | Non-Small Cell Lung Cancer | ~0.5[7] |

| H1373 | Non-Small Cell Lung Cancer | ~1.0[7] |

In Vivo Efficacy: Suppression of Tumor Growth in Xenograft Models

The anti-tumor activity of JQ1 has been further validated in preclinical animal models. Administration of JQ1 has been shown to significantly inhibit tumor growth in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.

| Cancer Type | Model | Dosage | Tumor Growth Inhibition |

| Merkel Cell Carcinoma | Xenograft | 50 mg/kg/day | Significant attenuation of tumor growth.[4] |

| Pancreatic Ductal Adenocarcinoma | PDX | 50 mg/kg/day | 40-62% inhibition compared to vehicle control.[8] |

| Childhood Sarcoma (Rhabdomyosarcoma, Ewing Sarcoma) | Xenograft | 50 mg/kg/day | Retardation of tumor growth.[9] |

| Ocular Melanoma | Xenograft | 30 mg/kg/day | Significant decrease in tumor volume and weight.[10] |

| Endometrial Cancer | Xenograft | 50 mg/kg/day | Significant suppression of tumorigenicity.[11] |

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: BRD4 signaling pathway and the mechanism of JQ1 inhibition.

Caption: A typical experimental workflow for evaluating BRD4 inhibitor efficacy.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of JQ1 (or other BRD4 inhibitor) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blotting for c-Myc Downregulation

-

Cell Lysis: Treat cells with the desired concentration of JQ1 for the specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[3][13]

Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy

-

Cross-linking: Treat cells with JQ1 or vehicle control. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific for BRD4 or a control IgG.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and purify the DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known BRD4 target genes (e.g., MYC) to quantify the amount of immunoprecipitated DNA.[14] The results will indicate the level of BRD4 occupancy at these specific gene promoters.

References

- 1. mdpi.com [mdpi.com]

- 2. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of BRD4 Inhibitor-27

For Researchers, Scientists, and Drug Development Professionals

Introduction